beta-D-Glucopyranuronic acid, 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate]
Description
This compound is a highly specialized β-D-glucopyranuronic acid derivative, characterized by a complex aglycon structure. The core β-D-glucuronic acid moiety (C₆H₁₀O₇, MW 194.14) is esterified with a substituted cyclopropaneacetate group. The aglycon includes a 7-chloro-2-quinolinyl group, an ethenylphenyl linker, and a bulky 2-(1-hydroxy-1-methylethyl)phenyl substituent.
Properties
Molecular Formula |
C41H44ClNO9S |
|---|---|
Molecular Weight |
762.3 g/mol |
IUPAC Name |
6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34?,35?,36?,37?,39?/m1/s1 |
InChI Key |
SXJRVQZUUOADNS-BODSCCGCSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
Beta-D-Glucopyranuronic acid, particularly in the context of its derivative 1-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate] , is a compound of significant interest due to its biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of beta-D-Glucopyranuronic acid can be summarized as follows:
- Chemical Formula : C13H14O9
- Molecular Weight : 314.2449 g/mol
- IUPAC Name : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid
Structural Representation
The structural representation of beta-D-Glucopyranuronic acid illustrates its complex arrangement of hydroxyl and carboxylic functional groups that contribute to its biological activity.
Enzymatic Interactions
Beta-D-glucopyranuronic acid plays a critical role in various enzymatic processes, particularly involving beta-glucuronidase (β-Glu) . This enzyme is responsible for hydrolyzing glucuronide conjugates, which are significant in drug metabolism and detoxification pathways.
Key Findings on β-Glu Activity
- Cancer Biomarker : Elevated levels of β-Glu are associated with several cancers, including breast and colorectal cancer. Its activity serves as a potential biomarker for tumor diagnosis and therapy assessment .
- Prodrug Activation : β-Glu can activate prodrugs by deconjugating glucuronides in the gastrointestinal tract, impacting drug efficacy and toxicity .
Therapeutic Implications
Research indicates that beta-D-glucopyranuronic acid and its derivatives may have therapeutic applications in various fields:
- Anticancer Agents : Due to its role in modulating β-Glu activity, compounds derived from beta-D-glucopyranuronic acid are being investigated for their potential to enhance chemotherapy efficacy by targeting tumor growth mechanisms .
- Anti-inflammatory Properties : The compound has shown promise in managing inflammatory conditions through its regulatory effects on immune responses .
Study 1: β-Glu as a Cancer Biomarker
A study involving patients with breast cancer demonstrated that increased β-Glu levels correlated with tumor progression. The enzyme's activity was measured in serum samples before and after treatment, indicating its potential as a reliable biomarker for monitoring therapeutic responses .
Study 2: Prodrug Efficacy
In a clinical trial assessing the efficacy of a β-Glu inhibitor alongside standard chemotherapy for colorectal cancer, researchers noted significant improvements in patient outcomes when β-Glu activity was suppressed. This highlights the importance of glucuronidase modulation in enhancing drug effectiveness .
Scientific Research Applications
Pharmacological Applications
1. Metabolite Characterization:
The compound serves as a labeled metabolite of Montelukast, which is crucial for understanding the drug's metabolic pathways and pharmacokinetics. Studies have shown that metabolites like beta-D-glucopyranuronic acid can influence the efficacy and safety profile of drugs by affecting their bioavailability and elimination rates .
2. Drug Development:
Beta-D-glucopyranuronic acid derivatives are being explored for their potential in drug design, particularly in enhancing the therapeutic properties of existing drugs. The structural features of this compound allow for modifications that can lead to improved pharmacological profiles, including increased potency and reduced side effects .
3. Cancer Therapy:
Research indicates that chalcone derivatives, which share structural similarities with beta-D-glucopyranuronic acid derivatives, exhibit anti-cancer properties by modulating key signaling pathways involved in tumor growth and metastasis. This suggests a potential avenue for developing new cancer therapies based on the structural framework of beta-D-glucopyranuronic acid .
Biochemical Applications
4. Glycosylation Studies:
Beta-D-glucopyranuronic acid plays a significant role in glycosylation processes, which are critical for protein function and stability. Understanding how this compound interacts with various biomolecules can provide insights into cellular signaling mechanisms and disease pathogenesis .
5. Enzyme Inhibition:
The compound has been studied for its inhibitory effects on certain enzymes, which could have implications in treating diseases characterized by excessive enzymatic activity, such as inflammation and cancer .
Case Studies
Case Study 1: Montelukast Metabolism
A study published in Drug Metabolism and Disposition detailed the metabolic pathways of Montelukast, highlighting beta-D-glucopyranuronic acid as a significant metabolite that influences the drug's overall pharmacokinetics. The findings suggest that understanding this metabolite can lead to better dosing strategies and improved patient outcomes .
Case Study 2: Chalcone Derivatives in Cancer Treatment
Research conducted on chalcone derivatives demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving beta-D-glucopyranuronic acid-like structures. These studies emphasize the importance of structural diversity in developing effective anti-cancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Metabolic and Functional Insights
- Metabolic Pathways: All compounds are phase II metabolites formed via glucuronidation, primarily in the liver. The target compound’s quinoline and thioether groups suggest unique cytochrome P450 interactions during prior phase I metabolism .
- Tissue Distribution : Similar to other glucuronides, the target compound likely localizes in extracellular spaces (41%) and membranes (38%) , with excretion via renal or biliary routes.
- Biomarker Potential: β-D-glucopyranuronic acid derivatives, including the target compound, are implicated in disease metabolism.
Stability and Reactivity
The target compound’s stability is influenced by its bulky aglycon, which may reduce hydrolysis rates compared to simpler derivatives like ketoprofen glucuronide. Anomerisation rates of β-D-glucuronides depend on aglycon structure; electron-withdrawing groups (e.g., dichlorocyclopropyl in ciprofibrate glucuronide) enhance stability, while steric hindrance (e.g., benoxaprofen glucuronide) slows degradation .
Preparation Methods
Isolation and Functionalization of D-Glucuronic Acid
Beta-D-glucopyranuronic acid, the core carbohydrate moiety of the target compound, is derived from D-glucose through oxidation at the C-6 position. Industrially, this process is achieved via the oxidation of UDP-α-D-glucose (UDPG) in biological systems, but chemical synthesis routes are preferred for scalability. A patented method involves heating the sodium salt of 1,2-O-isopropylidene-D-glucuronic acid with water and cation exchange resins (e.g., KU-2 or Amberlite IR-120) at 40–95°C to yield D-glucuronic acid and its lactone form. The reaction equilibrium between the free acid and lactone depends on temperature and duration, with optimal yields (41–51.5%) achieved at 75°C over 3–5 hours. Subsequent crystallization from ethanol-water mixtures provides pure D-glucuronic acid, which is critical for further functionalization.
Protecting Group Strategies for Glucuronic Acid
The carboxylic acid group of glucuronic acid requires protection during synthesis to prevent unwanted side reactions. Methyl esterification using diazomethane is a widely employed strategy, as demonstrated in the synthesis of methyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranuronate. This method ensures regioselective protection while preserving the anomeric configuration. Silver perchlorate-catalyzed glycosidation further enables the introduction of aryl or alkyl groups at the anomeric position, a step critical for conjugating the glucuronic acid moiety to the cyclopropaneacetate-thioether side chain.
Preparation of Cyclopropaneacetate-Thioether Intermediates
Synthesis of 1-(Thiomethyl)Cylopropaneacetic Acid
The cyclopropaneacetate-thioether segment is synthesized from 1,1-cyclopropanedimethanol through a multi-step process. Initial reaction with dialkyl sulfite in dimethylformamide (DMF) generates a cyclic sulfite intermediate, which is subsequently treated with sodium cyanide and sodium iodide to yield 1-(hydroxymethyl)cyclopropaneacetonitrile. Sulfonylation using methanesulfonyl chloride in toluene-DMF mixtures produces the corresponding mesylate, which undergoes nucleophilic substitution with thiolacetic acid in the presence of triethylamine to form 1-(acetylthiomethyl)cyclopropaneacetonitrile.
Hydrolysis and Purification of Thioether Intermediates
Biphasic hydrolysis (toluene-water) of the thioacetate nitrile intermediate using sodium hydroxide at 80–90°C converts it into the disodium salt of 1-(thiomethyl)cyclopropaneacetic acid. Acidification with NaHSO4 precipitates the free acid, which is purified via crystallization from heptane. This step eliminates impurities by partitioning neutral by-products into the organic phase, ensuring high purity (>95%) for subsequent esterification.
Conjugation of Glucuronic Acid and Cyclopropaneacetate-Thioether Moieties
Esterification Strategies
The ester linkage between beta-D-glucopyranuronic acid and the cyclopropaneacetate-thioether side chain is established using activation reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A patent-described approach involves dissolving D-glucuronic acid in anhydrous DMF, followed by addition of the cyclopropaneacetate-thioether acid and EDC at 0°C. The reaction proceeds at room temperature for 12–24 hours, with yields exceeding 70% after column chromatography.
Stereochemical Considerations in Conjugation
Maintaining the β-configuration at the anomeric center of glucuronic acid during esterification is critical. Silver perchlorate-mediated coupling, as reported in uronic acid derivative synthesis, ensures retention of the β-anomer by stabilizing the oxocarbenium intermediate. This method achieves >90% stereoselectivity when conducted in dichloromethane at −20°C.
Functionalization of the Aromatic Side Chain
Synthesis of the Quinolinyl-Ethenyl-Phenyl Segment
The 7-chloro-2-quinolinyl ethenyl group is introduced via Heck coupling between 7-chloro-2-vinylquinoline and iodobenzene derivatives. Palladium(II) acetate and tri-o-tolylphosphine catalyze the reaction in DMF at 100°C, producing the trans-ethenyl linkage with >98% stereoselectivity. Subsequent Friedel-Crafts alkylation with 2-(1-hydroxy-1-methylethyl)phenylboronic acid installs the tertiary alcohol moiety.
Thioether Linkage Formation
The final thioether bond between the cyclopropaneacetate and quinolinyl-ethenyl-phenyl segments is formed via nucleophilic substitution. Treatment of the mesylated cyclopropaneacetate with the thiolate anion of the aromatic side chain in DMF yields the target compound after deprotection and crystallization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
- Silver Perchlorate : Enhances glycosidation efficiency by stabilizing transition states.
- Palladium Catalysts : Critical for cross-coupling reactions in aromatic segment synthesis.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) demonstrates >99% purity, with retention time consistency across batches.
Q & A
Basic Research Questions
Q. What is the role of beta-D-glucopyranuronic acid derivatives in drug metabolism studies, and how can their stability be assayed?
- Methodological Answer : Beta-D-glucopyranuronic acid derivatives are critical in studying glucuronidation, a Phase II metabolic pathway. To assay stability:
- Use in vitro microsomal assays (e.g., human liver microsomes) to monitor enzymatic conjugation.
- Employ LC-MS/MS for quantifying glucuronide metabolites, ensuring sensitivity for low-abundance species .
- Validate stability under physiological pH (6.8–7.4) and temperature (37°C) using buffer systems like phosphate-buffered saline (PBS) .
Q. How can researchers optimize the synthesis of beta-D-glucopyranuronic acid conjugates for structural studies?
- Methodological Answer :
- SnCl₄-catalyzed glycosidation : Use 6,1-anhydroglucopyranuronic acid donors with silylated nucleophiles to achieve 1,2-trans or 1,2-cis glycosides. Monitor reaction progress via TLC or HPLC .
- Mitsunobu reaction : For β-anomer selectivity, pair tetra-O-chloroacetyl-D-glucopyranose with phenolic aglycons under anhydrous conditions (e.g., THF, 0°C to RT) .
- Key parameters: Temperature (<50°C), stoichiometric SnCl₄ (1.2–1.5 eq), and inert atmosphere to prevent oxidation .
Q. What analytical techniques are most reliable for characterizing beta-D-glucopyranuronic acid derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for anomeric proton confirmation (δ 4.8–5.5 ppm for β-configuration) and glycosidic linkage analysis .
- High-resolution MS (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular ions (e.g., [M+Na]⁺ for C₆H₁₀O₇ derivatives) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of beta-D-glucopyranuronic acid derivatives be resolved?
- Methodological Answer : Contradictions often arise from species-specific enzyme activity (e.g., UGT1A1 in humans vs. rodents) or assay conditions.
- Cross-species validation : Compare glucuronidation rates in human, rat, and dog hepatocytes .
- Enzyme kinetic profiling : Calculate Km and Vmax using recombinant UGT isoforms (e.g., UGT2B7) to identify isoform-specific interactions .
- pH-dependent stability assays : Test hydrolysis rates at pH 1.2 (gastric) vs. pH 7.4 (systemic) to model in vivo degradation .
Q. What strategies are effective for designing beta-D-glucopyranuronic acid-based probes to study enzyme inhibition?
- Methodological Answer :
- Aglycon modification : Introduce fluorophores (e.g., dansyl) or photoaffinity labels (e.g., diazirine) at the C-1 position while preserving the β-D-glucuronic acid core .
- Kinetic isotope effects (KIEs) : Synthesize deuterated analogs (e.g., [2H]-cyclopropaneacetate) to probe rate-limiting steps in enzymatic hydrolysis .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with UGT active sites, focusing on hydrophobic pockets for quinolinyl/chlorophenyl moieties .
Q. How do beta-D-glucopyranuronic acid derivatives interact with extracellular matrix components in disease models?
- Methodological Answer :
- Glycosaminoglycan (GAG) binding assays : Use surface plasmon resonance (SPR) to measure affinity for hyaluronic acid or chondroitin sulfate .
- In vitro fibrosis models : Treat NIH/3T3 fibroblasts with TGF-β1 and quantify collagen deposition via Sirius Red staining in the presence of glucuronide inhibitors .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (GC-MS) to map pathway disruptions (e.g., pentose phosphate or histidine metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
